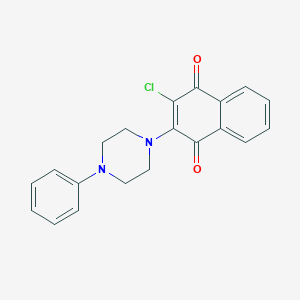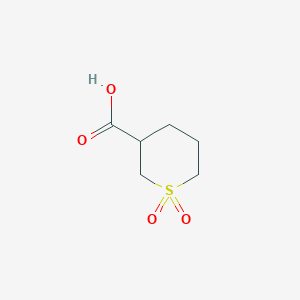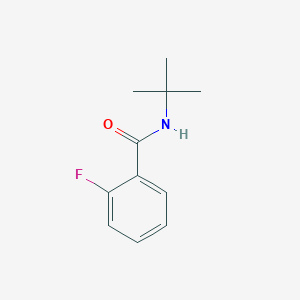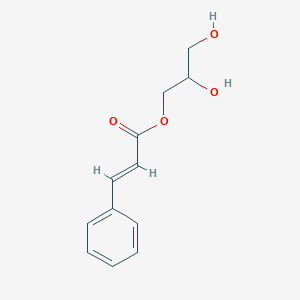![molecular formula C7H13NOS B168595 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- CAS No. 165261-13-2](/img/structure/B168595.png)
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-
Overview
Description
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, commonly known as 'MTSET' is a synthetic compound that has gained popularity in scientific research due to its unique properties. It is a sulfhydryl-specific reagent that has the ability to modify proteins and peptides by targeting specific cysteine residues. In
Scientific Research Applications
MTSET has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET can modify cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein function. It has also been used to investigate the structure and function of ion channels, enzymes, and receptors.
Mechanism of Action
MTSET is a sulfhydryl-specific reagent that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSET. This modification can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
MTSET has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. MTSET has been shown to modify the activity of potassium channels, which play a critical role in regulating membrane potential and neurotransmitter release. It has also been shown to modify the activity of G protein-coupled receptors, which are involved in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
MTSET has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be added directly to protein samples. However, MTSET has some limitations. It can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. It can also have off-target effects, which can complicate data analysis.
Future Directions
There are several future directions for research involving MTSET. One area of interest is the development of new sulfhydryl-specific reagents that can target specific cysteine residues in proteins. Another area of interest is the use of MTSET in the study of protein-protein interactions. MTSET can be used to modify cysteine residues in one protein, which can then be used to study the interaction with another protein. Finally, there is interest in the use of MTSET in drug discovery. MTSET can be used to identify potential drug targets by modifying cysteine residues in proteins that are involved in disease processes.
Conclusion:
In conclusion, MTSET is a sulfhydryl-specific reagent that has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET has been shown to have a variety of biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research involving MTSET, including the development of new sulfhydryl-specific reagents and the use of MTSET in drug discovery.
properties
CAS RN |
165261-13-2 |
|---|---|
Product Name |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- |
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2-4-9-6)8-3-5-10-7/h6,8H,2-5H2,1H3 |
InChI Key |
OPFPLXAEUOBWQR-UHFFFAOYSA-N |
SMILES |
CC1C2(CCO1)NCCS2 |
Canonical SMILES |
CC1C2(CCO1)NCCS2 |
Other CAS RN |
165261-13-2 |
Pictograms |
Irritant |
synonyms |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

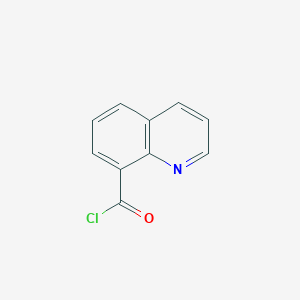
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
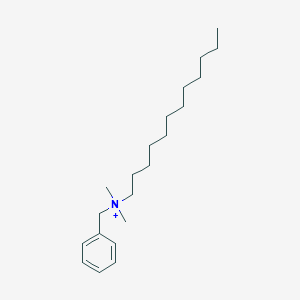
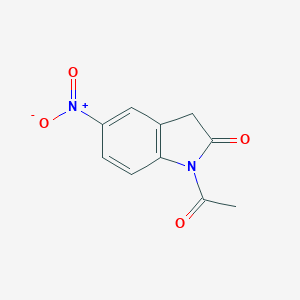
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
